1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone
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Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone is a synthetic compound with a unique molecular structure, combining elements of quinoline and pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone typically involves the following steps:
Starting with the preparation of the 3,4-dihydroquinolin-1(2H)-yl moiety using an appropriate precursor.
Synthesis of the 4-hydroxy-6-methylpyrimidin-2-yl component through a multi-step reaction involving the condensation of suitable starting materials.
Coupling of the two moieties under specific conditions, often involving the use of catalytic agents and carefully controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial-scale production methods may include the optimization of the synthetic route for higher yield and purity. This often involves the use of more advanced techniques such as continuous flow synthesis, employing advanced catalysts, and optimizing reaction times and temperatures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring, potentially enhancing the compound's biological activity.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone has several applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of complex molecules.
Biology: : Employed in studies to understand cell signaling pathways and receptor interactions.
Medicine: : Investigated for potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.
Industry: : Utilized in the development of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. For instance, it may bind to certain enzymes or receptors, altering their activity and thus influencing biochemical pathways. The exact mechanism can vary based on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
1-(2H-quinolin-1-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-5-methylpyrimidin-2-yl)thio)ethanone
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-3-yl)thio)ethanone
Uniqueness
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone stands out due to its unique combination of the dihydroquinolinyl and pyrimidinyl-thio moieties. This structure endows the compound with distinct chemical and biological properties, making it a valuable molecule for research and potential therapeutic applications.
By understanding its synthesis, reactivity, and applications, researchers can harness its potential across various fields, contributing to advancements in science and industry.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-9-14(20)18-16(17-11)22-10-15(21)19-8-4-6-12-5-2-3-7-13(12)19/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQZYNCOBUMZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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